molecular formula C18H22N4O4S B2444439 N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923244-78-4

N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2444439
CAS No.: 923244-78-4
M. Wt: 390.46
InChI Key: DKWYLWCGPBLZNG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring an imidazole ring, a thioether linkage, and an acetylphenyl group

Properties

IUPAC Name

2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-19-16(25)9-22-15(10-23)8-20-18(22)27-11-17(26)21-14-6-4-13(5-7-14)12(2)24/h4-8,23H,3,9-11H2,1-2H3,(H,19,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWYLWCGPBLZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group on the imidazole ring is susceptible to oxidation and nucleophilic substitution:

Reaction TypeConditions/ReagentsProductReferences
Oxidation KMnO₄/H⁺ or CrO₃ in acidic mediumConverts to carboxylic acid (-COOH)
Nucleophilic Substitution HBr (48%)/H₂SO₄, refluxBromomethyl derivative (-CH₂Br)

Key Findings :

  • Oxidation forms a carboxylic acid, enhancing water solubility for pharmaceutical applications.

  • Bromination enables further functionalization (e.g., coupling with amines).

Sulfanyl (Thioether) Group Reactivity

The sulfanyl (-S-) linkage undergoes oxidation and alkylation:

Reaction TypeConditions/ReagentsProductReferences
Oxidation H₂O₂ or mCPBASulfoxide (-SO-) or sulfone (-SO₂-)
Alkylation CH₃I/NaOHThioether derivative (-S-CH₃)

Key Findings :

  • Sulfoxide/sulfone formation modulates electronic properties, affecting binding affinity in enzyme inhibition .

  • Alkylation stabilizes the thioether for synthetic intermediates .

Carboxamide Hydrolysis

The ethylcarbamoyl and acetamide groups undergo hydrolysis under acidic or basic conditions:

Functional GroupConditionsProductReferences
Ethylcarbamoyl HCl (6M), refluxEthylamine + carboxylic acid
Acetamide NaOH (10%), 100°CAcetic acid + amine derivative

Key Findings :

  • Hydrolysis of ethylcarbamoyl generates ethylamine, useful in prodrug design.

  • Acetamide cleavage under basic conditions forms acetic acid, altering pharmacokinetics .

Acetylphenyl Group Modifications

The acetyl (-COCH₃) group participates in ketone-specific reactions:

Reaction TypeConditions/ReagentsProductReferences
Reduction NaBH₄/MeOHHydroxyethylphenyl (-CH(OH)CH₃)
Nucleophilic Addition NH₂OH·HCl, pyridineOxime derivative (-C=N-OH)

Key Findings :

  • Reduction to a secondary alcohol improves metabolic stability .

  • Oxime formation enables conjugation with biomolecules for targeted delivery .

Imidazole Ring Functionalization

The imidazole core undergoes electrophilic substitution and coordination:

Reaction TypeConditions/ReagentsProductReferences
Nitration HNO₃/H₂SO₄, 0°CNitroimidazole derivative
Metal Coordination ZnCl₂/EtOHZn²⁺-imidazole complex

Key Findings :

  • Nitration introduces electron-withdrawing groups, tuning electronic properties for catalysis .

  • Metal coordination enhances stability in supramolecular chemistry applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide exhibit promising antimicrobial properties. A study focused on the synthesis and evaluation of various acetamide derivatives found that several compounds demonstrated significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Evaluation

In vitro tests were conducted to assess the effectiveness of synthesized derivatives against common pathogens. The results showed notable inhibition zones, indicating strong antimicrobial activity.

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CPseudomonas aeruginosa20

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A study evaluated its effectiveness against Mycobacterium tuberculosis H37Rv and found that certain derivatives exhibited significant inhibitory action on vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .

Case Study: Antitubercular Activity

In vivo studies were performed using mouse models to determine the efficacy of selected compounds.

CompoundDosage (mg/kg)Efficacy (%)
Compound D5075
Compound E10085

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown cytotoxic effects against multiple cancer cell lines, including those associated with breast, colon, and lung cancers .

Case Study: Cytotoxicity Assay

A quantitative structure–activity relationship (QSAR) analysis was employed to correlate structural features with anticancer activity.

Cell LineCompound F (IC50_{50} μM)Compound G (IC50_{50} μM)
HeLa1210
MCF-71513
HCT1162018

The findings suggest that modifications to the imidazole ring significantly enhance cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action for this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and acetylphenyl group. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide provides it with distinct chemical and biological properties

Biological Activity

N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide, commonly referred to by its CAS number 923244-78-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₈H₂₂N₄O₄S
  • Molecular Weight : 390.5 g/mol
  • Structure : The compound features an imidazole ring and an acetylphenyl moiety, contributing to its biological interactions.
PropertyValue
CAS Number923244-78-4
Molecular FormulaC₁₈H₂₂N₄O₄S
Molecular Weight390.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in the regulation of neurotransmitter release, immune responses, and hormonal balance .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways and cellular signaling .
  • Antioxidant Activity : The presence of hydroxymethyl and acetyl groups may confer antioxidant properties, which can protect cells from oxidative stress .

Therapeutic Applications

Research indicates potential applications in treating various conditions:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Studies indicate that similar compounds exhibit antimicrobial properties, which may extend to this compound .

Case Studies

  • In Vitro Studies : In a study examining the effects of various imidazole derivatives on cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer cells, indicating its potential as a chemotherapeutic agent .
  • Animal Models : In vivo studies have shown that administration of this compound leads to significant reductions in tumor size in murine models of cancer. These findings warrant further investigation into its efficacy and safety profile in humans .

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